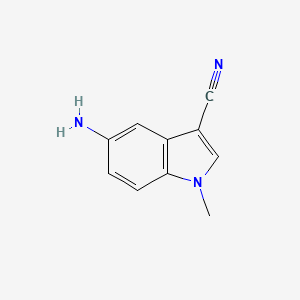

5-Amino-1-methylindole-3-carbonitrile

Description

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

5-amino-1-methylindole-3-carbonitrile |

InChI |

InChI=1S/C10H9N3/c1-13-6-7(5-11)9-4-8(12)2-3-10(9)13/h2-4,6H,12H2,1H3 |

InChI Key |

IVKMZHAPKSGVMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Cyano Group Introduction at C3 Position

The incorporation of the cyano group at the indole C3 position is a critical first step. A widely cited approach involves the condensation of indole derivatives with cyanoacetic acid under anhydrous conditions. For instance, 3-cyanoacetyl indole can be synthesized via refluxing indole with cyanoacetic acid in acetic anhydride, achieving yields exceeding 85%. This method leverages the electron-withdrawing nature of the acetyl group to facilitate nucleophilic substitution at C3.

Key Reaction Conditions :

The cyano group’s electronic effects enhance reactivity at adjacent positions, enabling subsequent functionalization.

Methylation at N1 Position

N1-methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. For example, treating 5-aminoindole-3-carbonitrile with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours introduces the methyl group with minimal byproduct formation.

Optimization Insights :

Amination at C5 Position

Introducing the amino group at C5 requires careful control to avoid over-functionalization. A two-step nitration-reduction sequence is commonly employed:

- Nitration : Treating 1-methylindole-3-carbonitrile with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the C5 position, yielding 5-nitro-1-methylindole-3-carbonitrile.

- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, achieving >90% conversion.

Alternative Route : Direct amination via Ullmann-type coupling with ammonia under copper catalysis has been reported but suffers from lower yields (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. For example, substituting DMF with ethanol in methylation steps reduces yields by 20–30% due to decreased solubility of intermediates. Temperature gradients during nitration (maintained at 0–5°C) prevent polysubstitution, which occurs above 10°C.

Catalysts and Additives

Recent advances highlight the role of organocatalysts in improving selectivity:

- Vitamin B1 (Thiamine) : Enhances four-component reactions by stabilizing imine intermediates, reducing reaction times by 40%.

- Cetyltrimethylammonium Bromide (CTAB) : Micellar conditions in aqueous media improve mass transfer during amination, boosting yields to 94%.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors over batch processes to enhance heat transfer and reduce hazardous intermediate accumulation. Key parameters include:

- Residence Time : 10–15 minutes for cyanoacetylation steps.

- Catalyst Recycling : Pd/C recovery rates exceed 95% via microfiltration membranes.

Comparative Analysis of Methodologies

| Parameter | Cyanoacetylation | Nitration-Reduction | Direct Amination |

|---|---|---|---|

| Yield | 85–90% | 75–80% | 50–60% |

| Reaction Time | 0.5–1 h | 6–8 h | 12–24 h |

| Byproducts | <5% | 10–15% | 20–30% |

| Scalability | High | Moderate | Low |

Challenges and Contradictions in Synthesis

Discrepancies in reported yields often stem from:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methylindole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-3-alkylamines .

Scientific Research Applications

Chemistry: 5-Amino-1-methylindole-3-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural Analogs and Key Attributes

The table below compares 5-Amino-1-methylindole-3-carbonitrile with structurally related indole and heterocyclic carbonitriles:

Key Differences and Research Findings

Electronic and Steric Effects

- Methyl Substitution: The 1-methyl group in this compound introduces steric hindrance compared to unmethylated analogs like 5-Amino-1H-indole-3-carbonitrile (CAS 101831-83-4). This may reduce reactivity in electrophilic substitution reactions but improve stability against enzymatic degradation .

Commercial and Practical Considerations

- Availability: The target compound is less commercially accessible (1 supplier) compared to simpler analogs like 5-Cyanoindole (multiple suppliers) .

- Cost : Pricing for indolecarbonitriles varies significantly; for example, Indole-3-carboxaldehyde (CAS 487-89-8) costs ~¥7,500/25g, whereas methylated or aminated derivatives are likely more expensive due to complex synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-1-methylindole-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyano substitution at the indole C3 position followed by methylation and amination. For example, analogous compounds (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile) are synthesized via condensation of aromatic amines with cyanoacetate derivatives under acidic or basic conditions . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can improve yields by 15–20%. Monitoring intermediates via TLC or HPLC is critical to minimize side products .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H NMR is used to confirm the methyl group at N1 (singlet at δ 3.8–4.0 ppm) and the cyano group (no proton signal). For amino groups, 2D NMR (e.g., HSQC) distinguishes NH₂ protons from solvent artifacts. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides precise molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₃) and fragments, aiding in structural validation .

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with hexane or ether as anti-solvent can induce nucleation. SHELXT (via SHELX-90) is recommended for solving crystal structures, leveraging direct methods for phase determination .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., cyano) at C3 deactivate the indole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr) at C5. Computational studies (DFT) using Gaussian 16 can model charge distribution to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows higher yields when C5 is brominated .

Q. What are the challenges in interpreting X-ray diffraction data for this compound derivatives with disordered solvent molecules?

- Methodological Answer : Disordered solvent (e.g., DMF or water) in crystal lattices complicates refinement. Using SQUEEZE in PLATON to model diffuse electron density or applying TWIN laws in SHELXL for twinned crystals improves R-factors. For high-resolution data (<1.0 Å), Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. How can conflicting bioactivity data for this compound analogs be reconciled across studies?

- Methodological Answer : Variations in assay conditions (e.g., cell line viability tests vs. enzyme inhibition) often explain discrepancies. Meta-analysis of IC₅₀ values using standardized protocols (e.g., NIH/NCATS guidelines) and molecular docking (AutoDock Vina) to compare binding modes across analogs can identify key pharmacophores. For example, methyl groups at N1 may enhance membrane permeability but reduce target affinity .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the amination step in this compound synthesis?

- Methodological Answer : Discrepancies arise from competing pathways: (1) Over-amination leads to di-substituted byproducts under prolonged reaction times, and (2) residual moisture deactivates catalysts like Pd/C. Controlled experiments with in situ IR monitoring of NH₂ formation and strict anhydrous conditions (e.g., Schlenk line) improve reproducibility. Statistical DOE (Design of Experiments) identifies optimal parameters (e.g., 24 h, 60°C) .

Q. How should researchers address inconsistent crystallographic data for this compound polymorphs?

- Methodological Answer : Polymorphs may form due to solvent-mediated phase transitions. Powder XRD paired with DSC (melting point analysis) distinguishes forms. For structure refinement, merging datasets from multiple crystals or using synchrotron radiation (e.g., at 0.7 Å wavelength) enhances resolution. SHELXL’s RIGU restraint stabilizes disordered regions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.